BenchChemオンラインストアへようこそ!

N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide

Physicochemical property differentiation Drug-likeness prediction Permeability profiling

N-(5-Amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide (CAS 1111507-12-0) is a fully substituted N,N-bis-benzenesulfonamide derivative bearing a 5-amino-2-fluorophenyl core. It belongs to the broader class of bis-sulfonamides that have been implicated as pharmacologically relevant metabolites in microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor programs and as modular building blocks for parallel medicinal chemistry.

Molecular Formula C18H15FN2O4S2
Molecular Weight 406.45
CAS No. 1111507-12-0
Cat. No. B2717003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide
CAS1111507-12-0
Molecular FormulaC18H15FN2O4S2
Molecular Weight406.45
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=CC(=C2)N)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15FN2O4S2/c19-17-12-11-14(20)13-18(17)21(26(22,23)15-7-3-1-4-8-15)27(24,25)16-9-5-2-6-10-16/h1-13H,20H2
InChIKeyQBLZLJQQEPIZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide (CAS 1111507-12-0) – Bis-Sulfonamide Building Block with Differentiated Physicochemical Profile


N-(5-Amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide (CAS 1111507-12-0) is a fully substituted N,N-bis-benzenesulfonamide derivative bearing a 5-amino-2-fluorophenyl core [1]. It belongs to the broader class of bis-sulfonamides that have been implicated as pharmacologically relevant metabolites in microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor programs and as modular building blocks for parallel medicinal chemistry [2]. Unlike simple mono-sulfonamides or unsubstituted N-phenyl bis-sulfonamides, this compound presents a unique combination of one hydrogen-bond donor (–NH2), a strategically positioned electron-withdrawing fluorine atom, and two bulky benzenesulfonyl electron-withdrawing groups, resulting in distinct physicochemical and electronic properties that cannot be replicated by its closest analogs [1].

Why N-(5-Amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide Cannot Be Replaced by Unsubstituted or Mono-Sulfonamide Analogs


Generic substitution with structurally similar sulfonamides is unreliable because the N,N-bis-benzenesulfonyl architecture profoundly alters electronic distribution, lipophilicity, and hydrogen-bonding capacity relative to mono-sulfonamide or unsubstituted bis-sulfonamide analogs [1]. The 5-amino group introduces an additional hydrogen-bond donor (HBD count = 1) that is absent in the parent N,N-bis-benzenesulfonyl-aniline (HBD = 0), while the 2-fluoro substituent modulates ring electronics and metabolic stability [1]. In the context of mPGES-1 inhibitor development, bis-sulfonamide metabolites have been shown to be the causative agents of kidney toxicity, demonstrating that minor structural variations in the bis-sulfonamide series can dramatically alter both target potency and off-target safety profiles [2]. Therefore, any attempt to replace this compound with a mono-benzenesulfonamide or an unsubstituted N-phenyl bis-sulfonamide would introduce uncontrolled changes in binding interactions, ADME properties, and pharmacological outcomes.

Head-to-Head Quantitative Differentiation Evidence for N-(5-Amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide vs. Closest Analogs


Increased Topological Polar Surface Area (TPSA) Relative to Unsubstituted N,N-Bis-Benzenesulfonyl-Aniline

The target compound possesses a computed TPSA of 114 Ų, significantly larger than the 88.3 Ų of the unsubstituted analog N-(benzenesulfonyl)-N-phenylbenzenesulfonamide (CAS 1167-43-7), due to the additional primary amine [1]. Higher TPSA is associated with reduced passive membrane permeability and altered blood-brain barrier penetration potential—parameters that directly influence whether a compound is suitable for peripheral vs. CNS target programs [2].

Physicochemical property differentiation Drug-likeness prediction Permeability profiling

Hydrogen-Bond Donor Count Differentiates from the Unsubstituted Bis-Sulfonamide Scaffold

The target compound has one hydrogen-bond donor (HBD = 1) originating from the primary aromatic amine, whereas the direct unsubstituted analog N-(benzenesulfonyl)-N-phenylbenzenesulfonamide has HBD = 0 [1][2]. This single HBD can serve as a critical anchoring point for target engagement (e.g., kinase hinge binding or amide backbone interactions) and also increases aqueous solubility relative to the fully capped analog. Conversely, the mono-sulfonamide analog N-(5-amino-2-fluorophenyl)benzenesulfonamide (CAS 926267-60-9) possesses HBD = 2 (both –NH–SO2– and –NH2), making it a stronger hydrogen-bond donor system that may exhibit different selectivity and solubility profiles [3].

Ligand-receptor interaction Drug design rule-of-five Solubility optimization

Lipophilicity (XLogP3) Positioned Between Unsubstituted Bis-Sulfonamide and Mono-Sulfonamide Analogs

The target compound's computed XLogP3-AA value of 3.2 places it in a moderately lipophilic range, which is lower than the unsubstituted N-(benzenesulfonyl)-N-phenylbenzenesulfonamide (XLogP3 ~3.8) due to the polar –NH2 group, but significantly higher than the mono-sulfonamide analog N-(5-amino-2-fluorophenyl)benzenesulfonamide (XLogP3 ~1.7) which has one less phenylsulfonyl group [1][2]. This intermediate lipophilicity is attractive for balancing oral absorption (typically requiring LogP 1–3.5) with metabolic stability.

Lipophilicity optimization ADME prediction Lead optimization

Electron-Withdrawing Fluorine at the 2-Position Confers Distinct Electronic Effects Absent in Non-Fluorinated Bis-Sulfonamides

The 2-fluoro substituent on the central phenyl ring is absent in the common N,N-bis-benzenesulfonyl-aniline scaffold (CAS 1167-43-7) and in mono-sulfonamide analogs such as N-(3-aminophenyl)-4-fluorobenzenesulfonamide (CAS 436089-66-6), where the fluorine is on the sulfonyl phenyl rather than the central ring [1][2]. Fluorine at the ortho position relative to the bis-sulfonamide nitrogen exerts a strong electron-withdrawing inductive effect that reduces the electron density on the central ring, potentially decreasing susceptibility to oxidative metabolism and altering the pKa of the adjacent amine. Ortho-fluoro substitution has been widely documented to block metabolic soft spots in drug discovery programs [3].

Electronic modulation Metabolic stability Sulfonamide reactivity

Vendor-Supplied Purity Batch Consistency Supported by NMR, HPLC, and LC-MS Characterization

Reputable vendors including Santa Cruz Biotechnology (sc-354809), AKSci (7950DD), and Synblock supply this compound at ≥95% purity with batch-specific analytical documentation (NMR, HPLC, LC-MS) . In contrast, the unsubstituted analog N-(benzenesulfonyl)-N-phenylbenzenesulfonamide (CAS 1167-43-7) and the mono-sulfonamide analog are typically offered by fewer vendors without the same breadth of analytical characterization. For procurement decisions in SAR campaigns, guaranteed purity and available spectroscopic batch data are essential for ensuring reproducible biological assay results [1].

Quality control Reproducibility Compound procurement

Molecular Weight (406.5 Da) Balances Synthetic Accessibility with Fragment- or Lead-Like Space Better than Smaller Sulfonamide Analogs

At MW 406.5 Da, the target compound resides in the upper fragment / lower lead-like space (Rule-of-3: MW ≤ 300 preferred for fragments; Rule-of-5: MW ≤ 500 for oral drugs), offering a suitable starting point for fragment growing or direct lead optimization [1]. The mono-sulfonamide analog N-(5-amino-2-fluorophenyl)benzenesulfonamide (MW 266.3 Da) is firmly in fragment space but lacks the additional vectors for SAR expansion, while larger, more complex bis-sulfonamide derivatives (>500 Da) may present synthetic challenges [2]. The two chemically equivalent benzenesulfonyl groups provide symmetric functional handles for parallel derivatization strategies [1].

Lead-like vs. fragment-like properties Synthetic tractability Hit-to-lead optimization

High-Value Application Scenarios for N-(5-Amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide (CAS 1111507-12-0) Based on Differentiated Evidence


mPGES-1 / Prostaglandin Pathway Inhibitor Lead Optimization Requiring a Bis-Sulfonamide Pharmacophore with a Single HBD

In mPGES-1 inhibitor programs, bis-sulfonamide metabolites have been directly implicated as the pharmacologically active species, but unsubstituted bis-sulfonamides (HBD = 0) lack the hydrogen-bond donor needed for key target interactions [1]. This compound provides exactly one HBD from the 5-amino group, enabling target engagement while avoiding the excessive polarity of dual-HBD mono-sulfonamides. Its intermediate XLogP3 of 3.2 supports acceptable oral absorption potential, making it a superior starting scaffold for lead optimization compared to the unsubstituted analog (XLogP3 3.8, HBD = 0).

Parallel SAR Library Synthesis Using the Benzenesulfonyl and Primary Amine Handles for Multi-Vector Diversification

The compound offers three chemically orthogonal derivatization points: the primary aromatic amine (suitable for amide coupling, reductive amination, or urea formation) and the two symmetric benzenesulfonyl groups (amenable to nucleophilic displacement or metal-catalyzed cross-coupling) [1]. Its MW of 406.5 Da places it in a productive range where each added substituent can be tracked for property changes without exceeding lead-like space. The availability of full NMR/HPLC/LC-MS characterization from multiple vendors ensures that library synthesis starts from a well-defined, reproducible intermediate [2].

Metabolic Stability Studies Exploiting Ortho-Fluoro Blockade of the Central Phenyl Ring

The 2-fluoro substituent is strategically positioned ortho to the bis-sulfonamide nitrogen, where it can block cytochrome P450-mediated oxidative metabolism—a well-established strategy in medicinal chemistry [1]. Researchers comparing metabolic turnover rates between this compound and the non-fluorinated analog N-(benzenesulfonyl)-N-phenylbenzenesulfonamide can directly quantify the protective effect of ortho-fluorination in the bis-sulfonamide series, generating valuable structure-metabolism relationship (SMR) data for the scaffold.

Peripheral Target Engagement Programs Where Reduced CNS Penetration Is Desired

With a TPSA of 114 Ų—substantially above the 60–70 Ų threshold associated with good CNS penetration—this compound is intrinsically biased toward peripheral target engagement [1]. In mPGES-1 programs targeting peripheral inflammation, avoiding CNS exposure reduces the risk of centrally mediated side effects. Compared to the unsubstituted bis-sulfonamide (TPSA 88.3 Ų), this compound's higher TPSA provides an additional margin against unwanted brain penetration [2].

Quote Request

Request a Quote for N-(5-amino-2-fluorophenyl)-N-(benzenesulfonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.